HPPD Inhibition Potency: Awaiting Confirmation
A curated ChEMBL/BindingDB entry reports that 4,5-dichloro-2-methylmandelic acid (CHEMBL3342598 / BDBM50024726) inhibits human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Kᵢ of 22 nM [1]. However, the SMILES string associated with this entry (Cc1nc2ccc...) does not correspond to the compound's structure, indicating a possible data curation error. If valid, this would represent a substantially higher potency than most known HPPD inhibitors outside the triketone class, but no comparator data for other mandelic acid derivatives in the same assay could be located.
| Evidence Dimension | HPPD enzyme inhibition constant (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 22 nM (reported, structure unconfirmed) |
| Comparator Or Baseline | No mandelic acid comparator data available in the same assay |
| Quantified Difference | Cannot be calculated due to absence of comparator |
| Conditions | Inhibition of purified His₆-tagged recombinant human HPPD; maleylacetoacetate formation monitored by UV/visible spectroscopy after 30 min incubation [1] |
Why This Matters
If confirmed with correct structural attribution, a 22 nM Kᵢ against HPPD would make this compound a highly attractive starting point for herbicide or pharmaceutical development, but the current data quality does not support procurement decisions based on this activity alone.
- [1] BindingDB. BDBM50024726 (CHEMBL3342598). Kᵢ = 22 nM for human 4-hydroxyphenylpyruvate dioxygenase. URL: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50024726 (accessed 2026-04-28). View Source
